molecular formula C20H25N5O B2741834 3-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-cyclopropyl-3,4-dihydropyrimidin-4-one CAS No. 2175978-73-9

3-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-cyclopropyl-3,4-dihydropyrimidin-4-one

Cat. No.: B2741834
CAS No.: 2175978-73-9
M. Wt: 351.454
InChI Key: DNDLLFVNEYRZEE-UHFFFAOYSA-N
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Description

This compound features a 3,4-dihydropyrimidin-4-one core substituted with a cyclopropyl group at position 6 and a piperidin-4-ylmethyl moiety linked to a cyclopenta[d]pyrimidine ring at position 2. The cyclopenta[d]pyrimidine system introduces conformational rigidity, while the cyclopropyl group may enhance metabolic stability compared to bulkier alkyl substituents . Its structural determination likely employs crystallographic methods via programs like SHELX, given its prevalence in small-molecule refinement .

Properties

IUPAC Name

6-cyclopropyl-3-[[1-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidin-4-yl]methyl]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O/c26-19-10-18(15-4-5-15)23-13-25(19)11-14-6-8-24(9-7-14)20-16-2-1-3-17(16)21-12-22-20/h10,12-15H,1-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNDLLFVNEYRZEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=CN=C2N3CCC(CC3)CN4C=NC(=CC4=O)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-cyclopropyl-3,4-dihydropyrimidin-4-one is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C17H24N4OC_{17}H_{24}N_{4}O, with a molecular weight of approximately 300.4 g/mol. Its structure features a cyclopenta[d]pyrimidine moiety linked to a piperidine ring and a cyclopropyl group, which may contribute to its biological properties.

1. Antimicrobial Activity

Recent studies have indicated that derivatives of pyrimidine compounds exhibit notable antimicrobial properties. For instance, compounds similar to the target compound have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

2. Anticancer Activity

Research has demonstrated that compounds containing similar structural motifs can induce apoptosis in cancer cells. For example, one study reported that certain derivatives led to increased levels of caspase-3, a marker for apoptosis, in SMMC7721 liver cancer cells . This suggests that the target compound may also possess anticancer properties through similar apoptotic pathways.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase and urease, which play critical roles in various physiological processes .
  • Receptor Interaction : The structural features suggest potential interactions with specific receptors in the CNS or other tissues, which could mediate its pharmacological effects .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsFindings
AntimicrobialPyrimidine derivativesModerate to strong activity against S. typhi and B. subtilis
AnticancerSimilar heterocyclesInduced apoptosis via caspase activation
CNS ActivityPiperidine-containing compoundsPotential anxiolytic effects reported

Notable Research Studies

  • Antimicrobial Screening : A study synthesized various pyrimidine derivatives and evaluated their antimicrobial efficacy against multiple strains, finding significant inhibitory effects on certain bacteria .
  • Apoptosis Induction : Research highlighted the ability of specific derivatives to trigger apoptosis in liver cancer cell lines through caspase pathway activation .
  • CNS Effects : Investigations into piperidine derivatives suggest their potential role in modulating neurotransmitter systems, supporting further exploration into their CNS effects .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures have shown promising anticancer properties. For instance, derivatives of pyrimidine have been extensively studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. In vitro studies suggest that modifications in the side chains of pyrimidine derivatives can enhance their potency against various cancer cell lines .

Antimicrobial Properties

Pyrimidine derivatives are recognized for their antimicrobial activities. The compound's structural features may allow it to interact effectively with microbial enzymes or receptors, leading to inhibition of microbial growth. Case studies have illustrated that structural modifications can significantly impact antimicrobial efficacy .

Neuropharmacological Effects

The presence of piperidine in the compound suggests potential neuropharmacological applications. Research on similar piperidine-containing compounds has indicated their effectiveness as anxiolytics and antidepressants. The mechanism often involves modulation of neurotransmitter systems such as serotonin and dopamine pathways .

Tankyrase Inhibition

Recent studies have explored the role of pyrimidine derivatives as tankyrase inhibitors, which are implicated in various cancers due to their role in regulating Wnt signaling pathways. Compounds that mimic the structure of 3-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-cyclopropyl-3,4-dihydropyrimidin-4-one may exhibit similar inhibitory effects on tankyrase activity .

Study 1: Anticancer Efficacy

A notable study investigated a series of pyrimidine derivatives where structural modifications led to enhanced cytotoxicity against breast cancer cells. The results indicated that specific substitutions significantly improved the compounds' ability to induce apoptosis through caspase activation pathways .

Study 2: Antimicrobial Activity

In another case study focused on antimicrobial properties, researchers synthesized various analogs of pyrimidine compounds and assessed their activity against resistant bacterial strains. Results showed that certain modifications led to increased potency compared to standard antibiotics.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Core Heterocyclic Systems

The dihydropyrimidinone core in the target compound is distinct from pyrido[1,2-a]pyrimidin-4-one scaffolds observed in analogs from the European patent (e.g., 2-(3,4-dimethoxyphenyl)-7-[(3R)-3-methylpiperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one) .

Substituent Analysis

Key Substituents and Their Implications:
Compound Core Structure Position 6/7 Substituent Position 3/2 Substituent Potential Impact
Target Compound 3,4-dihydropyrimidin-4-one 6-cyclopropyl 3-[(1-cyclopenta[d]pyrimidin-4-ylpiperidin-4-yl)methyl] Enhanced rigidity and metabolic stability due to cyclopropane and fused rings
Patent Compound (Example 1) Pyrido[1,2-a]pyrimidin-4-one 7-[(3R)-3-methylpiperazin-1-yl] 2-(3,4-dimethoxyphenyl) Increased solubility from methoxy groups; chiral piperazine may influence receptor selectivity
Reference Standard (Example 2) Pyrido[1,2-a]pyrimidin-4-one 3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl] 2-methyl Fluorinated benzisoxazole may improve blood-brain barrier penetration
Impurity (Example 3) Dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one 4-methyl, 11-propyl N/A Diazepinone core introduces additional nitrogen, possibly affecting solubility and tautomerism
Notable Trends:
  • Cyclopropane vs. Methoxy Groups : The cyclopropyl group in the target compound may reduce oxidative metabolism compared to methoxy-substituted analogs, which are prone to demethylation .
  • Piperidine/Piperazine Variations : The target’s cyclopenta[d]pyrimidinyl-piperidine moiety offers steric bulk and rigidity, contrasting with the flexibility of ethylpiperazine or diazepane rings in patent compounds .

Pharmacophore Considerations

While pharmacological data are absent in the provided evidence, structural features suggest divergent target profiles:

  • The dihydropyrimidinone core is common in kinase inhibitors (e.g., dihydrofolate reductase), whereas pyrido[1,2-a]pyrimidin-4-one derivatives are explored for CNS targets due to their planar aromatic systems .
  • The cyclopropyl group in the target compound could favor lipophilicity, whereas polar substituents like methoxy or fluorine in analogs may enhance solubility or bioavailability .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 3-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-cyclopropyl-3,4-dihydropyrimidin-4-one?

  • Answer : A robust approach involves palladium-catalyzed reductive cyclization of nitroarenes or nitroalkenes using formic acid derivatives as CO surrogates. This method, validated for structurally similar pyrimidinone derivatives, ensures high regioselectivity and functional group tolerance. Key steps include:

Cyclization of nitro precursors under inert atmospheres.

Optimization of catalyst loading (e.g., Pd(OAc)₂, 5-10 mol%) and reaction temperature (80-100°C).

Purification via column chromatography or recrystallization .

Q. How should researchers characterize the physicochemical properties of this compound?

  • Answer : Prioritize spectroscopic and chromatographic techniques:

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm cyclopropane and piperidine ring substituents.
  • HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., ESI+ for [M+H]⁺).
  • IR Spectroscopy : Identify carbonyl (C=O) stretches near 1650-1700 cm⁻¹ and NH stretches in pyrimidinone rings .

Q. What safety protocols are critical for handling this compound during laboratory synthesis?

  • Answer : Refer to safety data sheets (SDS) for structurally analogous pyrimidinone derivatives:

  • Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.
  • Work in fume hoods to prevent inhalation of fine particulates.
  • Store in airtight containers at 2-8°C to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for pyrimidinone derivatives?

  • Answer : Discrepancies in bond angles or torsion angles (e.g., C3—C2—H2 = 124.5° vs. expected 120°) may arise from polymorphism or solvent effects. Mitigation strategies:

  • Perform single-crystal X-ray diffraction (SC-XRD) with multiple solvent systems (e.g., DMSO, ethanol).
  • Compare experimental data with DFT-optimized geometries using software like Gaussian or ORCA .

Q. What strategies optimize the solubility of this compound for in vitro assays?

  • Answer : Address poor aqueous solubility (common in pyrimidinone derivatives) via:

  • Co-solvent systems : Use DMSO-water mixtures (<5% DMSO to avoid cytotoxicity).
  • Salt formation : Explore hydrochloride or trifluoroacetate salts to enhance ionization.
  • Nanoformulation : Employ liposomal encapsulation or cyclodextrin complexes .

Q. How can reaction yields be improved in multi-step syntheses involving cyclopropane moieties?

  • Answer : Key optimizations for cyclopropane integration:

Protecting groups : Use tert-butyloxycarbonyl (Boc) for amine protection to prevent side reactions.

Catalyst screening : Test Pd/Cu bimetallic systems for cross-coupling steps.

Temperature control : Maintain <0°C during cyclopropane ring closure to minimize ring-opening side reactions .

Q. What mechanistic insights explain the regioselectivity of pyrimidinone functionalization?

  • Answer : Regioselectivity in electrophilic substitution (e.g., nitration, halogenation) is governed by:

  • Electronic effects : Electron-withdrawing groups (e.g., cyclopropane) direct substitution to meta positions.
  • Steric hindrance : Bulky substituents on the piperidine ring limit access to ortho positions.
  • Validate via Hammett plots or computational Fukui indices .

Methodological Notes

  • Data Interpretation : Cross-reference spectral data with PubChem entries (e.g., InChIKey HSHFWFQDSHKRIT-UHFFFAOYSA-N for analogous compounds) to confirm structural assignments .
  • Contradiction Management : Document batch-to-batch variability in synthetic intermediates using HPLC retention times and RfR_f values in TLC .

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